IRAK inhibitor 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

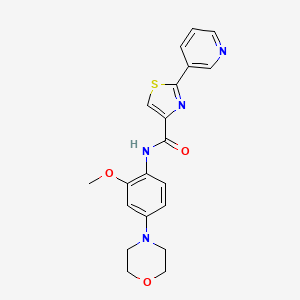

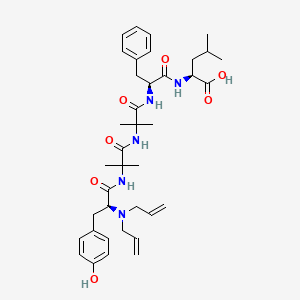

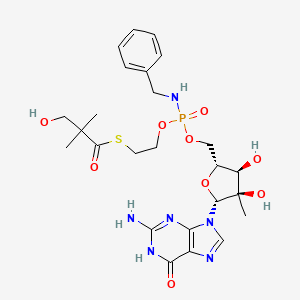

IRAK inhibitor 6 is a selective Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . It is used for research purposes and has an IC50 of 0.16 μM . It is also known to inhibit interleukin-1 receptor associated kinase 4 (IRAK-4) with an IC50 of 160 nM .

Molecular Structure Analysis

The molecular weight of IRAK inhibitor 6 is 396.46 . Its molecular formula is C20H20N4O3S . A study has been conducted on the design of novel IRAK4 inhibitors using molecular docking, dynamics simulation, and 3D-QSAR studies .

Physical And Chemical Properties Analysis

IRAK inhibitor 6 has a molecular weight of 396.46 and a molecular formula of C20H20N4O3S .

Aplicaciones Científicas De Investigación

Inflammation and Immune Response Regulation

IRAK proteins, including IRAK inhibitor 6, play pivotal roles in interleukin-1 and Toll-like receptor-mediated signaling pathways . They are essential for innate immunity and inflammation . By inhibiting IRAK, we can potentially modulate these responses.

Treatment of Neuroinflammation

The MyD88-specific inhibitor ST2825, which is similar to IRAK inhibitor 6, has been used to treat diseases such as neuroinflammation . This suggests that IRAK inhibitors could have similar applications.

Treatment of Acute Liver/Kidney Injury

Studies have shown that blocking MyD88 activity, which can be achieved with IRAK inhibitors, can be used to treat inflammatory diseases such as acute liver/kidney injury .

Treatment of Autoimmune Diseases

IRAK inhibitors have potential applications in the treatment of autoimmune diseases such as systemic lupus erythematosus . They can affect transplantation immunity, which could be beneficial in these contexts .

Potential Therapeutic Value in B-cell Lymphoma

The MyD88-specific inhibitor ST2825 has potential therapeutic value in B-cell lymphoma with the MyD88 L265P mutation . This suggests that IRAK inhibitors could be used in similar therapeutic strategies.

Synergistic Effects with Other Inhibitors

IRAK inhibitors have been shown to have synergistic effects when co-treated with other inhibitors. For example, JH-X-119-01 was co-treated with the BTK inhibitor ibrutinib, showing synergistic tumor cell-killing effects in MYD88-mutated B-cell lymphoma cells .

Mecanismo De Acción

Target of Action

The primary target of IRAK inhibitor 6 is the Interleukin-1 receptor-associated Kinase 4 (IRAK-4) . IRAK-4 is a serine-threonine kinase that plays a critical role in triggering the release of proinflammatory cytokines . It is necessary for most signaling by activated Toll-like receptors (TLRs) and is implicated in IFNα/β secretion by activating interferon response factors 3 and 7 (IRF3/7) .

Mode of Action

IRAK inhibitor 6 interacts with IRAK-4, inhibiting its kinase activity . Irak-4 remains effective despite this inhibition due to the "scaffolding effect" . This effect is attributed to the myddosome complex formed by IRAK-4 with myd88, IRAK-2, and IRAK-1, which can cause the activation of downstream effector TRAF6 despite inhibition of the kinase domain of IRAK-4 .

Pharmacokinetics

IRAK inhibitor 6 shows low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which is achieved by Day 5-7 of dosing . Less than 1% of the dose is recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .

Result of Action

The inhibition of IRAK-4 leads to the suppression of the release of proinflammatory cytokines and the activation of the MAPK and NF-κB pathway . This results in the reduction of inflammation and the potential treatment of diseases ranging from oncology to autoimmune disorders to neurodegeneration .

Action Environment

The action of IRAK inhibitor 6 can be influenced by environmental factors such as the presence of food and acid-reducing agents . For instance, co-administration of omeprazole with IRAK inhibitor 6 reduced its exposure (AUC and Cmax) by 23% and 43%, respectively .

Safety and Hazards

IRAK inhibitor 6 is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, appropriate first aid measures should be taken .

Direcciones Futuras

IRAK inhibitor 6 has shown promise in the treatment of various diseases. For instance, it has been suggested that IRAK4 inhibition can be exploited in relapsed/refractory (R/R) AML/MDS . Moreover, IRAK1 has been found to contribute to IRAK4 inhibitor resistance, suggesting that high potency antagonism of both kinases will be required for optimal inhibition of NF-κB-mediated transcriptional responses in disease-propagating MDS and AML cells .

Propiedades

IUPAC Name |

N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSRUVXPODZKAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659160 |

Source

|

| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

IRAK inhibitor 6 | |

CAS RN |

1042672-97-8 |

Source

|

| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)